6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
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Overview
Description
6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a butoxy group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid typically involves the condensation of 4-butoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hexanoic acid under acidic conditions to form the thiazolidinone ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated synthesizers and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-butoxy-3-methoxybenzoic acid, while reduction of the thiazolidinone ring can produce a thiazolidine derivative .
Scientific Research Applications
6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Butoxy-3,5-dimethylphenylboronic acid: Similar in structure due to the butoxy group but differs in its boronic acid functionality.
Curcumin derivatives: Share the methoxyphenyl group but have different core structures and functionalities.
Uniqueness
6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is unique due to its combination of a thiazolidinone ring with a butoxy and methoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S2/c1-3-4-12-27-16-10-9-15(13-17(16)26-2)14-18-20(25)22(21(28)29-18)11-7-5-6-8-19(23)24/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,23,24)/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJKUHGLMYPDL-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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